

Technical Guide: Physical and Chemical Properties of Deuterated Thiobencarb

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Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

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Disclaimer: Information regarding deuterated thiobencarb is not readily available in public literature. The data and methodologies presented in this guide are extrapolated from the known properties and analytical methods of non-deuterated thiobencarb. The principles of isotopic labeling are applied to predict the characteristics of its deuterated analogue.

Introduction

Thiobencarb is a selective thiocarbamate herbicide widely used in agriculture to control grasses and broadleaf weeds, particularly in rice paddies.[1] Deuterium-labeled compounds, such as deuterated thiobencarb, are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. The substitution of hydrogen with deuterium atoms can alter the metabolic rate of a compound, often leading to a longer half-life due to the kinetic isotope effect. This guide provides an in-depth overview of the predicted physical and chemical properties of deuterated thiobencarb, along with relevant experimental protocols and pathway visualizations.

Physical and Chemical Properties

The physical and chemical properties of deuterated thiobencarb are expected to be very similar to those of its non-deuterated counterpart, with the primary difference being a slight increase in molecular weight and density.

Table 1: Predicted Physical and Chemical Properties of Deuterated Thiobencarb

Property	Value (Thiobencarb)	Predicted Value (Deuterated Thiobencarb)	Reference
Chemical Structure	C ₁₂ H ₁₆ CINOS	C ₁₂ H _(16-n) D _(n) CINOS	[2]
Molecular Weight	257.78 g/mol	> 257.78 g/mol (dependent on 'n')	[2]
Physical State	Pale yellow to brownish-yellow liquid	Pale yellow to brownish-yellow liquid	[2]
Melting Point	3.3 °C	Expected to be similar to thiobencarb	[2]
Boiling Point	126-129 °C (at 0.007 mmHg)	Expected to be similar to thiobencarb	
Water Solubility	28.0 mg/L at 25 °C	Expected to be similar to thiobencarb	[2]
Solubility in Organic Solvents	Readily soluble in acetone, methanol, n- hexane, toluene, dichloromethane, and ethyl acetate (>500 g/L)	Expected to be similar to thiobencarb	[2]
Log P (Octanol-Water Partition Coefficient)	3.4	Expected to be similar to thiobencarb	[2]

Note: 'n' represents the number of deuterium atoms incorporated into the molecule.

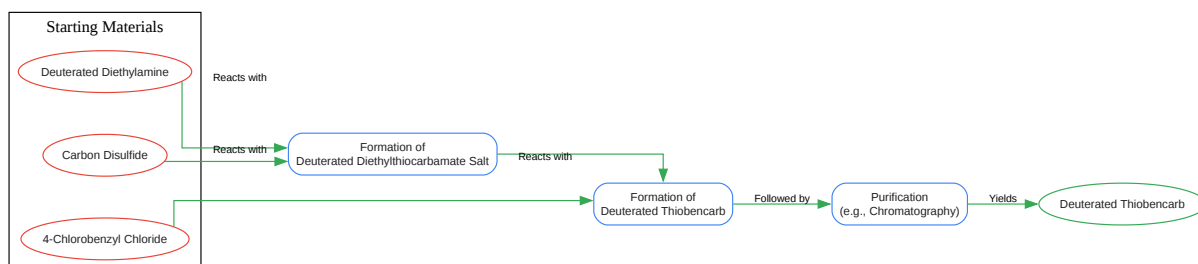
Experimental Protocols

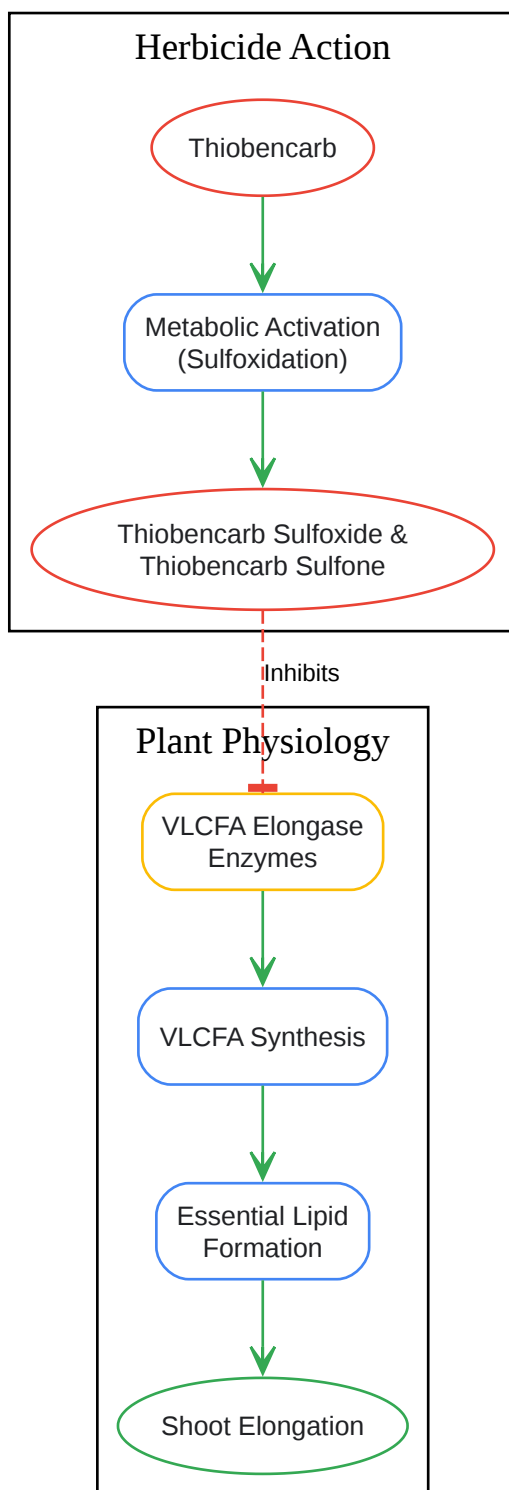
The following are detailed methodologies for key experiments, adapted for the analysis of deuterated thiobencarb.

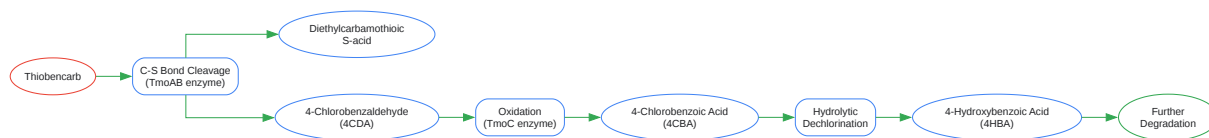
Synthesis of Deuterated Thiobencarb (Conceptual)

A general synthesis for thiobencarb involves the reaction of 4-chlorobenzyl chloride with diethylthiocarbamate.[3] For the synthesis of deuterated thiobencarb, deuterated starting materials would be required. For example, deuterated diethylamine could be used to introduce deuterium into the ethyl groups.

Conceptual Workflow for Synthesis:







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References

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- 2. Thiobencarb | C₁₂H₁₆ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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